molecular formula C13H17NO4S B4670492 ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B4670492
M. Wt: 283.35 g/mol
InChI Key: SLQJVHLEHUQPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate, also known as EMT, is a chemical compound that has been widely studied in recent years. This compound has been found to have several potential applications in the field of scientific research, particularly in the areas of cancer treatment and drug development. In

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways, leading to the inhibition of cell growth and proliferation. Additionally, it has been found to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is its high purity and reliability as a compound for scientific research. It has been optimized for high yields and purity, making it a reliable compound for lab experiments. Additionally, this compound has been found to have several potential applications in scientific research, particularly in the areas of cancer treatment and drug development.
One of the main limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain lab experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for the study of ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is the development of this compound as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent for cancer treatment.
Another area of interest is the development of this compound as an anti-inflammatory and antimicrobial agent. Further studies are needed to determine the efficacy of this compound in these areas and to optimize its use as a therapeutic agent.
Overall, this compound is a promising compound for scientific research with several potential applications in the areas of cancer treatment and drug development. Further studies are needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.

Scientific Research Applications

Ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate has been found to have several potential applications in scientific research. One of the main areas of interest is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
This compound has also been studied for its potential use in drug development. It has been found to have anti-inflammatory properties and can inhibit the production of cytokines, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

Properties

IUPAC Name

ethyl 5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-17-13(16)9-7-8(2)19-12(9)14-11(15)10-5-4-6-18-10/h7,10H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQJVHLEHUQPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate

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